
Cyclohexane, 1,1-dimethoxy-3-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane, 1,1-dimethoxy-3-methylene- is a chemical compound that is commonly used in scientific research. It is also known as Mesitylene oxide or Mesityl oxide. This compound is a colorless liquid with a pungent odor. It is used in various research applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Cyclohexane, 1,1-dimethoxy-3-methylene- is not well understood. However, it is believed to act as an electrophile due to its electron-deficient nature. It can undergo various reactions such as nucleophilic addition and substitution reactions.
Biochemical and Physiological Effects:
Cyclohexane, 1,1-dimethoxy-3-methylene- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity levels. It is not known to cause any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cyclohexane, 1,1-dimethoxy-3-methylene- in lab experiments is its low toxicity levels. It is also a relatively inexpensive compound. However, it has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of Cyclohexane, 1,1-dimethoxy-3-methylene- in scientific research. One potential application is in the synthesis of novel pharmaceuticals. It can also be used in the development of new organic compounds with unique properties. Additionally, it can be used in the development of new catalysts for organic reactions.
Conclusion:
In conclusion, Cyclohexane, 1,1-dimethoxy-3-methylene- is a versatile compound that has numerous applications in scientific research. It is commonly used as a solvent and reagent in organic chemistry. It has low toxicity levels and is relatively inexpensive. There are several future directions for its use in the development of new organic compounds and catalysts.
Métodos De Síntesis
The synthesis of Cyclohexane, 1,1-dimethoxy-3-methylene- can be achieved through various methods. One of the most common methods is the oxidation of mesitylene using hydrogen peroxide. This method involves the use of a catalyst such as tungsten oxide or molybdenum oxide. The reaction takes place at high temperatures and pressures to yield the desired product.
Aplicaciones Científicas De Investigación
Cyclohexane, 1,1-dimethoxy-3-methylene- has numerous applications in scientific research. It is commonly used as a solvent in organic chemistry. It is also used as a precursor in the synthesis of various organic compounds. Additionally, it is used as a reagent in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
104598-80-3 |
|---|---|
Nombre del producto |
Cyclohexane, 1,1-dimethoxy-3-methylene- |
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
1,1-dimethoxy-3-methylidenecyclohexane |
InChI |
InChI=1S/C9H16O2/c1-8-5-4-6-9(7-8,10-2)11-3/h1,4-7H2,2-3H3 |
Clave InChI |
PRZXPSUHAKZTAW-UHFFFAOYSA-N |
SMILES |
COC1(CCCC(=C)C1)OC |
SMILES canónico |
COC1(CCCC(=C)C1)OC |
Otros números CAS |
104598-80-3 |
Sinónimos |
Cyclohexane, 1,1-dimethoxy-3-methylene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




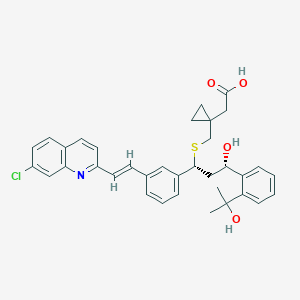
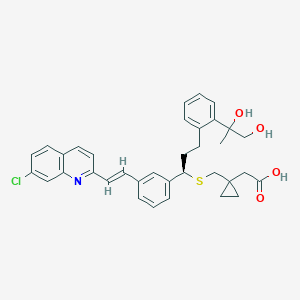

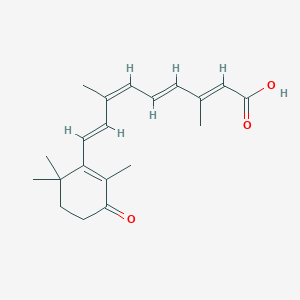
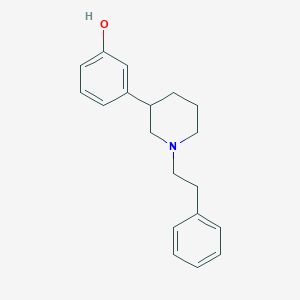



![3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B21466.png)
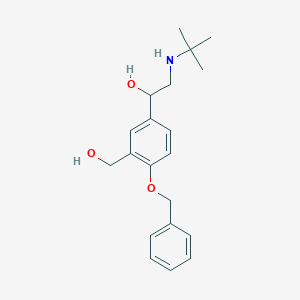
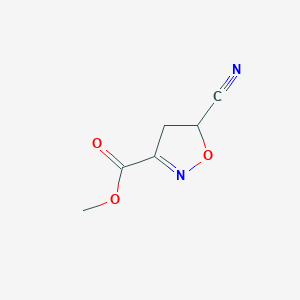

![N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B21491.png)